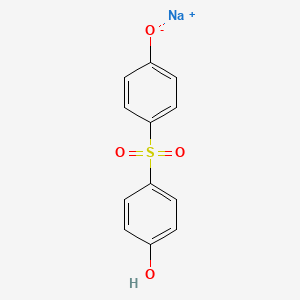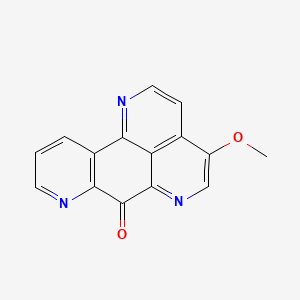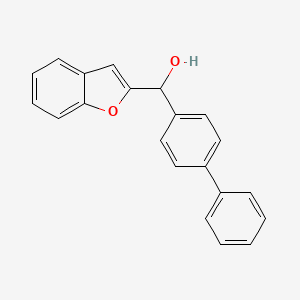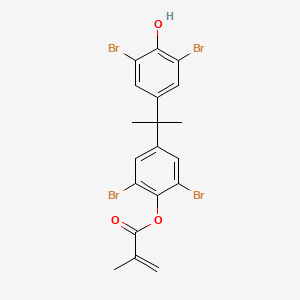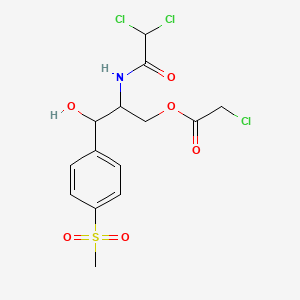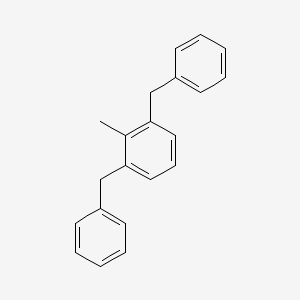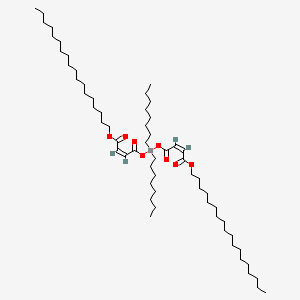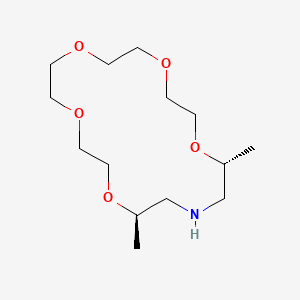
1H-Pyrrole, 1-((2-amino-4-chlorophenyl)sulfonyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrole, 1-((2-amino-4-chlorophenyl)sulfonyl)- is a heterocyclic aromatic organic compound It features a pyrrole ring substituted with a sulfonyl group attached to a 2-amino-4-chlorophenyl moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole, 1-((2-amino-4-chlorophenyl)sulfonyl)- typically involves the reaction of a pyrrole derivative with a sulfonyl chloride in the presence of a base. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.
Base: Triethylamine or pyridine is often used to neutralize the hydrochloric acid formed during the reaction.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.
化学反应分析
Types of Reactions: 1H-Pyrrole, 1-((2-amino-4-chlorophenyl)sulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common, where the sulfonyl group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sulfonyl chloride in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfonamides.
Substitution: Formation of various substituted pyrrole derivatives.
科学研究应用
1H-Pyrrole, 1-((2-amino-4-chlorophenyl)sulfonyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of 1H-Pyrrole, 1-((2-amino-4-chlorophenyl)sulfonyl)- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in enzymes, leading to inhibition of enzyme activity. This compound may also interfere with cellular signaling pathways, contributing to its biological effects.
相似化合物的比较
- 1H-Pyrrole, 1-(phenylsulfonyl)-
- 1H-Pyrrole, 1-(4-chlorophenylsulfonyl)-
- 1H-Pyrrole, 1-(2-amino-phenylsulfonyl)-
Comparison: 1H-Pyrrole, 1-((2-amino-4-chlorophenyl)sulfonyl)- is unique due to the presence of both an amino group and a chlorine atom on the phenyl ring. This structural feature enhances its reactivity and potential for forming diverse derivatives. Compared to other similar compounds, it may exhibit distinct biological activities and chemical properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
173908-29-7 |
|---|---|
分子式 |
C10H9ClN2O2S |
分子量 |
256.71 g/mol |
IUPAC 名称 |
5-chloro-2-pyrrol-1-ylsulfonylaniline |
InChI |
InChI=1S/C10H9ClN2O2S/c11-8-3-4-10(9(12)7-8)16(14,15)13-5-1-2-6-13/h1-7H,12H2 |
InChI 键 |
JNLQZWXKSGAKSO-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(C=C1)S(=O)(=O)C2=C(C=C(C=C2)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


